2-(4-Chloro-3-methylphenoxy)acetohydrazide

Descripción general

Descripción

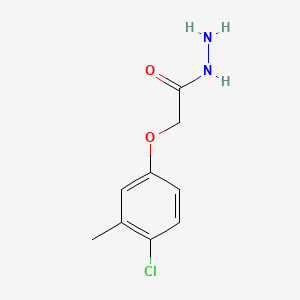

“2-(4-Chloro-3-methylphenoxy)acetohydrazide” is a chemical compound with the CAS Number: 72293-68-61. It has a molecular weight of 214.65 and its IUPAC name is 2-(4-chloro-3-methylphenoxy)acetohydrazide1. The compound is solid in physical form1.

Synthesis Analysis

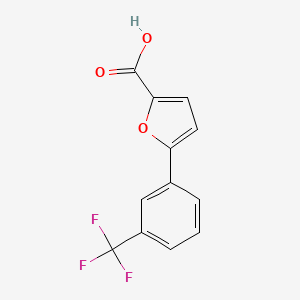

A novel series of 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides have been designed and synthesized with a new class of p-chloro-m-cresol Schiff bases2. The synthesis process involved the reaction of p-chloro-m-cresol with ethylchloroacetate in anhydrous condition to yield 2-(4-chloro-3-methylphenoxy) acetate. This was then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide. Further, the resultant compound was treated with different aromatic furfural aldehydes to yield Schiff bases2.

Molecular Structure Analysis

The InChI code for the compound is 1S/C9H11ClN2O2/c1-6-4-7(2-3-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13)1. The compound’s structure includes a phenolic moiety and novel imines2.

Chemical Reactions Analysis

The compound has been involved in reactions with different aromatic furfural aldehydes to yield Schiff bases2.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.651. It is solid in physical form1. The compound’s melting point is between 205–209 °C2.

Aplicaciones Científicas De Investigación

Summary of the Application

A series of 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides have been synthesized and evaluated for their in vitro antibacterial and anthelmintic activities .

Methods of Application or Experimental Procedures

The compounds were synthesized from the reaction of p-chloro-m-cresol with ethylchloroacetate in anhydrous condition, which yielded 2-(4-chloro-3-methylphenoxy) acetate. This was then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide .

Results or Outcomes

The synthesized compounds showed promising antibacterial activity against strains of S. epidermidis, K. pneumoniae. They also displayed significant anthelmintic activity against two species of earthworms (Pheretima posthuma and Perionyx excavates) .

2. β-Glucuronidase Inhibition

Summary of the Application

Phenoxyacetohydrazide Schiff base analogs, including 2-(4-chloro-3-methylphenoxy)acetohydrazide, have been synthesized and studied for their in vitro β-glucuronidase inhibition potential .

Methods of Application or Experimental Procedures

The compounds were synthesized by mixing 2-(4-chloro-2-methylphenoxyacetic acid) hydrazide with a substituted aldehyde in methanol, and the mixture was refluxed for 3 hours .

Results or Outcomes

Several compounds showed promising β-glucuronidase inhibition activity, better than the standard (D-saccharic acid-1,4-lactone, IC50 = 48.4 ± 1.25 µM) .

3. Analgesic Applications

Summary of the Application

Derivatives of 2-(4-Chloro-3-methylphenoxy)acetohydrazide, including 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole and 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine, have been synthesized and studied for their in vitro analgesic potential .

Methods of Application or Experimental Procedures

The compounds were synthesized by mixing 2-(4-chloro-2-methylphenoxyacetic acid) hydrazide with a substituted aldehyde in methanol, and the mixture was refluxed for 3 hours .

Results or Outcomes

In animal studies, these derivatives showed more potent analgesic activity .

3. Analgesic Applications

Summary of the Application

Derivatives of 2-(4-Chloro-3-methylphenoxy)acetohydrazide, including 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole and 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine, have been synthesized and studied for their in vitro analgesic potential .

Methods of Application or Experimental Procedures

The compounds were synthesized by mixing 2-(4-chloro-2-methylphenoxyacetic acid) hydrazide with a substituted aldehyde in methanol, and the mixture was refluxed for 3 hours .

Results or Outcomes

In animal studies, these derivatives showed more potent analgesic activity .

Safety And Hazards

Specific safety and hazard information for this compound is not available in the provided resources. However, a Material Safety Data Sheet (MSDS) is available1 which should provide detailed safety and handling information.

Direcciones Futuras

The compound has shown promising antibacterial activity when tested against strains of S. epidermidis, K. pneumoniae2. It also showed significant anthelmintic activity against two species of earthworms (Pheretima posthuma and Perionyx excavates)2. These findings suggest potential future directions for the use of this compound in antimicrobial and anthelmintic applications.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.

Propiedades

IUPAC Name |

2-(4-chloro-3-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6-4-7(2-3-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFJAQDMJDJPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222621 | |

| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-3-methylphenoxy)acetohydrazide | |

CAS RN |

72293-68-6 | |

| Record name | 2-(4-Chloro-3-methylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72293-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072293686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

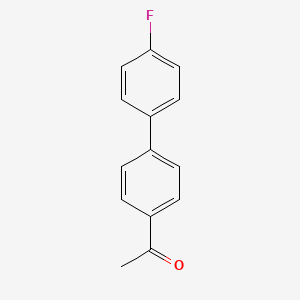

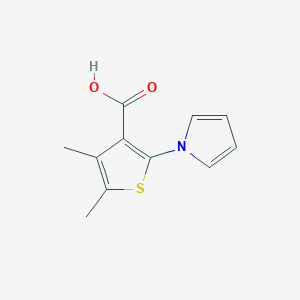

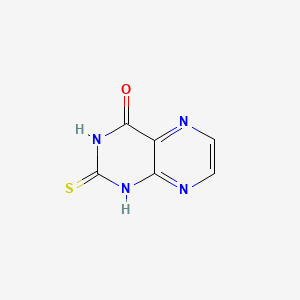

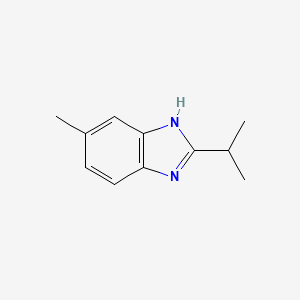

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.